

albendazole first-pass metabolism cytochrome P450

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Albendazole

CAS No.: 54965-21-8

Cat. No.: S517841

Get Quote

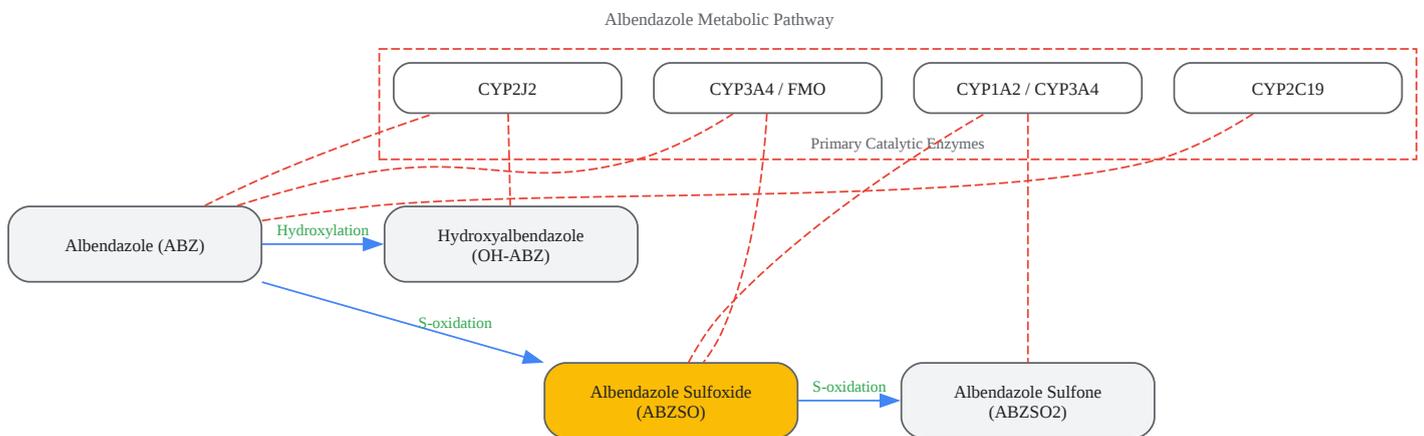
CYP Enzymes in Albendazole Metabolism

Albendazole (ABZ) is rapidly metabolized in the liver through two primary oxidation pathways [1] [2] [3]. The table below summarizes the key cytochrome P450 enzymes involved.

Metabolic Pathway	Primary CYP Enzyme(s)	Contribution Notes	Key Evidence
S-oxidation to Albendazole Sulfoxide (ABZSO)	CYP3A4, CYP2J2, FMO	ABZSO is the primary pharmacologically active metabolite [1] [2] [3].	Metabolite formation in recombinant enzymes and HLMs; correlation analysis [1].
Further S-oxidation to Albendazole Sulfone (ABZSO2)	CYP1A2, CYP3A4	ABZSO2 is considered an inactive metabolite [2] [4].	Correlation with antipyrine clearance (CYP marker) in patients [4].
Hydroxylation to hydroxyalbendazole	CYP2J2	Predominant enzyme for ABZ hydroxylation [1].	Recombinant enzyme activity & correlation in HLMs [1].

Metabolic Pathway	Primary CYP Enzyme(s)	Contribution Notes	Key Evidence
Hydroxylation to hydroxyfenbendazole	CYP2C19, CYP2J2	Major enzymes for this analogous benzimidazole [1].	Recombinant enzyme activity & correlation in HLMS [1].

This metabolic network can be visualized in the following pathway diagram.



[Click to download full resolution via product page](#)

Albendazole is metabolized via multiple CYP-dependent pathways. ABZSO is the active metabolite.

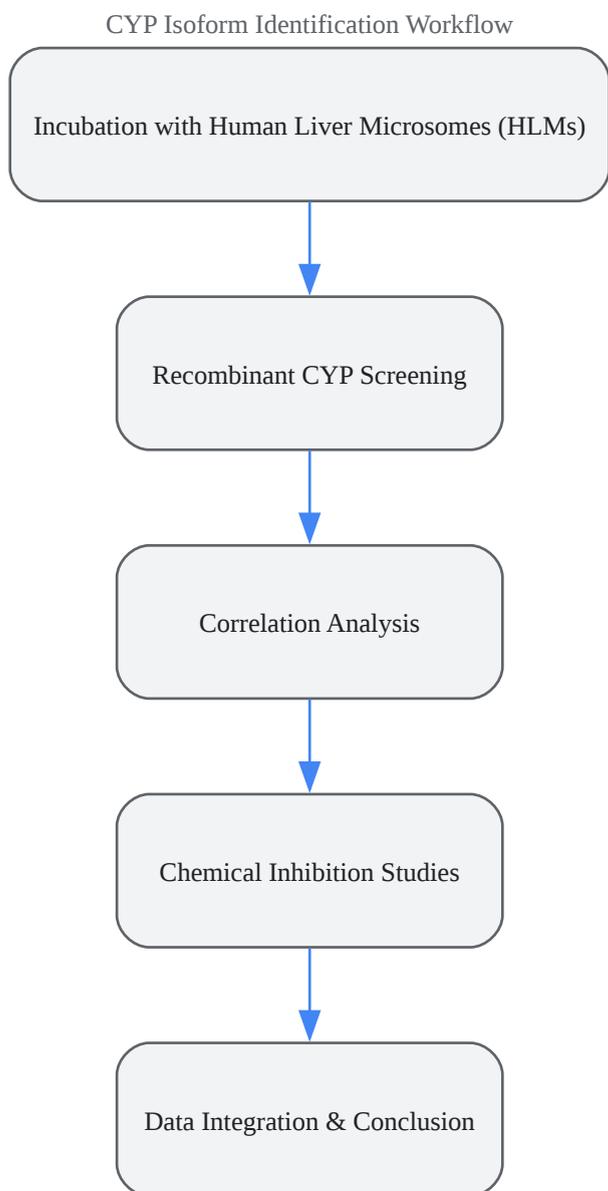
Quantitative Kinetic Data

The catalytic efficiency of different recombinant human CYP enzymes in the hydroxylation of **albendazole** and its analog, fenbendazole, is quantified below [1].

P450 Enzyme	Albendazole Hydroxylation Rate (µl/min/pmol P450)	Fold Difference vs. Others	Fenbendazole Hydroxylation Rate (µl/min/pmol P450)	Fold Difference vs. CYP2D6
CYP2J2	0.34	3.9× >CYP2C19; 8.1× >CYP2E1	1.94	8.4× >CYP2D6
CYP2C19	0.087	--	2.68	11.7× >CYP2D6
CYP2E1	0.042	--	--	--
CYP2D6	--	--	0.23	--

Key Experimental Methodologies

The findings summarized above are derived from standard in vitro drug metabolism techniques. The workflow for identifying and characterizing the involved CYP isoforms typically follows a multi-step approach, as visualized below.



[Click to download full resolution via product page](#)

A standard workflow for identifying drug-metabolizing CYP isoforms using in vitro methods.

- **Recombinant CYP Screening:** Incubate the substrate (e.g., **albendazole**) with a panel of individual recombinant human CYP isoforms (e.g., Supersomes). Measure metabolite formation rates to identify which specific enzymes can catalyze the reaction. This provides direct evidence of enzymatic activity [1].
- **Correlation Analysis:** Use a bank of HLMs from multiple donors (e.g., n=14) with pre-characterized activities for various CYP isoforms. The rate of metabolite formation in each microsomal sample is correlated with the known marker enzyme activities. A strong correlation suggests involvement of that specific CYP enzyme in the metabolic pathway [1].

- **Chemical Inhibition Studies:** Incubate the substrate with HLMs in the presence of selective chemical inhibitors for specific CYP isoforms (e.g., ketoconazole for CYP3A4). A significant reduction in metabolite formation in the presence of a particular inhibitor implicates that enzyme in the pathway [1].

Clinical and Research Implications

- **Drug-Drug Interactions (DDIs):** Coadministration of **albendazole** with strong CYP inducers (e.g., rifampin, carbamazepine, phenytoin) can reduce plasma levels of its active metabolite, ABZSO, potentially compromising therapeutic efficacy. Conversely, CYP inhibitors like **cimetidine** can increase ABZ exposure [5] [6].
- **Inter-individual Variability:** Polymorphisms in genes like **CYP2C19** (a key enzyme for hydroxylation) can contribute to variability in **albendazole** metabolism and treatment response among different individuals [1].
- **Induction Potential:** Preclinical studies in rats indicate that **albendazole** treatment can induce the activity and protein expression of **CYP1A1/2** and, to a lesser extent, **CYP2B**. The clinical relevance of this auto-induction in humans requires further investigation [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for... [pmc.ncbi.nlm.nih.gov]
2. Induction of cytochrome P450 enzymes by albendazole ... [sciencedirect.com]
3. : Uses, Albendazole , Mechanism of... | DrugBank Online Interactions [go.drugbank.com]
4. Albendazole metabolism in patients with neurocysticercosis [bjournal.org]
5. Albendazole - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
6. (PDF) A Review of Pharmacokinetic Drug – Drug with the... Interactions [academia.edu]

To cite this document: Smolecule. [albendazole first-pass metabolism cytochrome P450]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b517841#albendazole-first-pass-metabolism-cytochrome-p450>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com